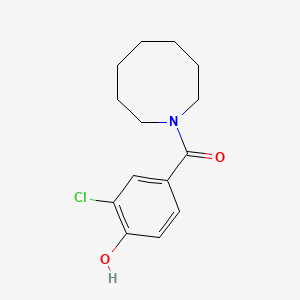

Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone

Description

Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone is a synthetic organic compound characterized by an azocane (8-membered saturated nitrogen-containing heterocycle) linked via a methanone group to a 3-chloro-4-hydroxyphenyl substituent. This structure combines a bulky azocane ring with a substituted aromatic system, conferring unique physicochemical properties.

Properties

Molecular Formula |

C14H18ClNO2 |

|---|---|

Molecular Weight |

267.75 g/mol |

IUPAC Name |

azocan-1-yl-(3-chloro-4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C14H18ClNO2/c15-12-10-11(6-7-13(12)17)14(18)16-8-4-2-1-3-5-9-16/h6-7,10,17H,1-5,8-9H2 |

InChI Key |

RTIPVBUPAJZWBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C2=CC(=C(C=C2)O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone involves several steps. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions typically involve the use of anhydrous solvents and specific catalysts to facilitate the cyclization and alkylation processes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Azocan-1-yl(3-chloro-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Compounds and Core Features

Analysis :

- Azocane vs. Fused Bicyclic Cores : The azocane ring in the target compound provides conformational flexibility and increased steric bulk compared to the rigid pyrrolo-pyridazine system in . This may influence binding affinity in receptor interactions.

- In contrast, the bis-benzene derivative in replaces OH with NH₂, altering hydrogen-bonding capacity and solubility.

Substituent Effects on Pharmacological Activity

Impact of Functional Groups

- Chloro and Hydroxy Groups: The 3-Cl,4-OH substitution on the phenyl ring creates a balance of electron-withdrawing (Cl) and electron-donating (OH) effects. This combination may enhance stability and modulate interactions with hydrophobic or polar binding pockets, as seen in cannabinoid analogs .

- Amino vs.

Side Chain and Heterocycle Influence

- Cyclic vs. Linear Side Chains: Studies on pyrrole-derived cannabinoids indicate that cyclic moieties (e.g., morpholinoethyl) enhance CB1 receptor affinity compared to linear chains. The azocane ring in the target compound, though larger, may similarly optimize receptor engagement through spatial compatibility.

- Ring Size and Potency : Smaller heterocycles (e.g., pyrrole in ) exhibit reduced potency compared to indoles, suggesting that azocane’s larger size may further diminish activity unless compensated by enhanced van der Waals interactions.

Influence of Core Heterocycle on Physicochemical Properties

Discussion :

- The azocane core’s flexibility and bulk may improve membrane permeability but reduce binding specificity compared to rigid fused systems like pyrrolo-pyridazine.

- Pyrrole’s smaller size allows tighter receptor interactions but limits steric optimization, as noted in cannabinoid studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.